molecular formula C10H13N5O2 B2778563 Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate CAS No. 2248375-92-8

Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate

Cat. No. B2778563
CAS RN: 2248375-92-8
M. Wt: 235.247
InChI Key: PRXCCIDKBBNZNS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic approaches exist for preparing imidazo[2,1-c][1,2,4]triazines. Notably, a one-pot, multicomponent reaction has been developed for the synthesis of novel 2-alkyl-substituted 4-aminoimidazo[1,2-a][1,3,5]triazines. This method involves varying the structures of trialkyl orthoesters and 2-aminoimidazoles, leading to a library of novel compounds .


Molecular Structure Analysis

The molecular structure of Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate consists of a fused imidazole-triazine backbone. The specific arrangement of nitrogen atoms within the triazine ring influences its biological properties. X-ray crystallography studies can provide detailed insights into its three-dimensional structure .


Chemical Reactions Analysis

The compound’s chemical reactivity depends on its functional groups and the presence of substituents. While specific reactions involving this compound may vary, it can participate in nucleophilic addition, substitution, and cyclization reactions. Investigating its reactivity with various reagents and conditions is essential for understanding its versatility .


Physical And Chemical Properties Analysis

  • Thermostability : Compound 1 (3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole) exhibits superior thermostability (Td(onset): 261°C) compared to analogues DATT (219°C) and TATOT (245°C) .
  • Energetic Properties : Energetic salts derived from this compound also display remarkable thermal stabilities and low impact/friction sensitivities .

Mechanism of Action

Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate likely interacts with biological targets due to its structural resemblance to purines. It may modulate enzymes, receptors, or cellular pathways relevant to disease conditions. Further studies are needed to elucidate its precise mechanism of action .

properties

IUPAC Name

tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-10(2,3)17-8(16)6-7(11)15-5-4-12-9(15)14-13-6/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXCCIDKBBNZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N2C=CN=C2N=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate

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